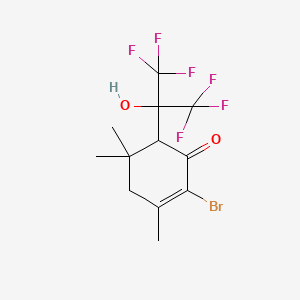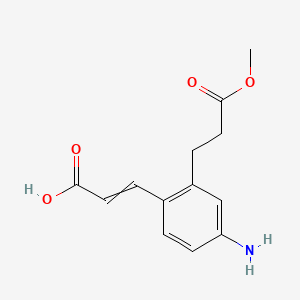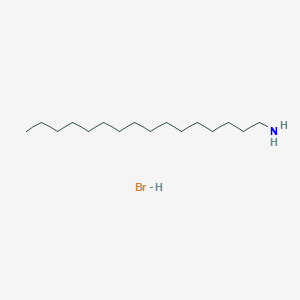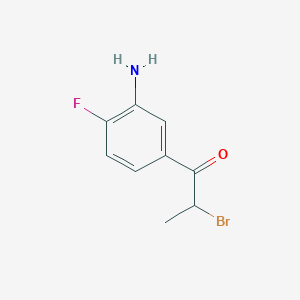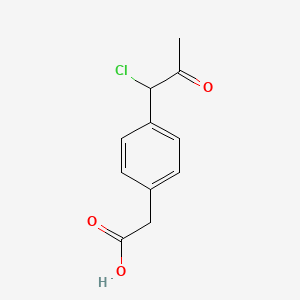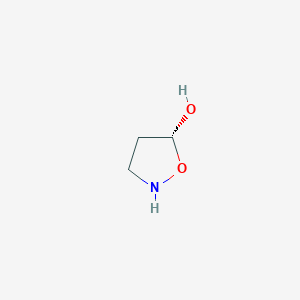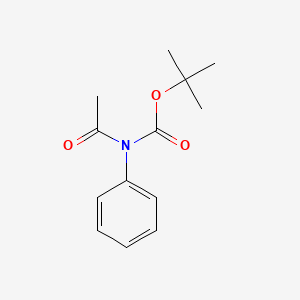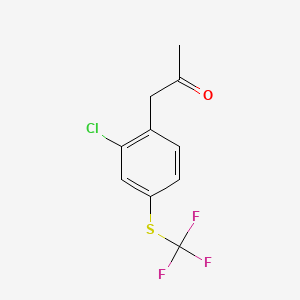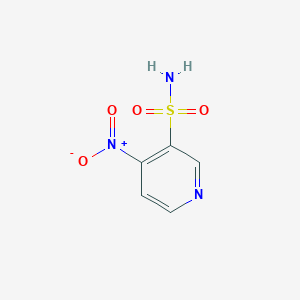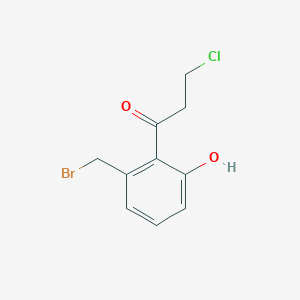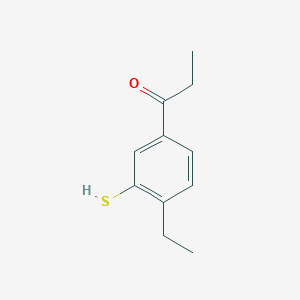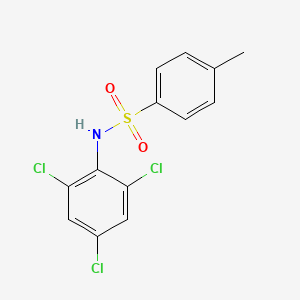
1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- is an organic compound with the molecular formula C16H18N2O2 It is a derivative of naphthalene, characterized by the presence of an ethoxy group and an oxazoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and ethoxyamine.
Formation of Intermediate: Naphthalene undergoes a reaction with ethoxyamine to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization in the presence of a suitable catalyst to form the oxazoline ring.
Final Product: The final product, 1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)-, is obtained after purification.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction can produce naphthalenemethylamines.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
1-Naphthalenemethylamine: A simpler derivative of naphthalene without the ethoxy and oxazoline groups.
4-Ethoxynaphthalene: Contains the ethoxy group but lacks the amine and oxazoline functionalities.
2-Oxazoline Derivatives: Compounds with similar oxazoline rings but different substituents.
Uniqueness: 1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
101931-27-5 |
|---|---|
Molekularformel |
C16H18N2O2 |
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
N-[(4-ethoxynaphthalen-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C16H18N2O2/c1-2-19-15-8-7-12(11-18-16-17-9-10-20-16)13-5-3-4-6-14(13)15/h3-8H,2,9-11H2,1H3,(H,17,18) |
InChI-Schlüssel |
CNSBNGUYZXNOFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C2=CC=CC=C21)CNC3=NCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Methyl(phenyl)sulfamoyl]acetic acid](/img/structure/B14064284.png)
